molecular formula C27H38N2O4 B1218737 Dexverapamil CAS No. 38321-02-7

Dexverapamil

货号 B1218737
CAS 编号: 38321-02-7
分子量: 454.6 g/mol
InChI 键: SGTNSNPWRIOYBX-HHHXNRCGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dexverapamil is studied mainly for its role in modulating multidrug resistance in cancer therapies. It is known to inhibit the mdr-1 gene product, P-glycoprotein (Pgp), which is involved in drug resistance (Wilson et al., 1995).

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of Dexverapamil and its interaction with biological molecules, particularly in the context of drug resistance, is a primary focus. However, specific details on its molecular structure are not elaborated in these studies.

Chemical Reactions and Properties

Dexverapamil has been studied for its pharmacokinetic properties, particularly its interaction with other chemotherapy agents. It shows effects on the pharmacokinetics and metabolism of drugs like epirubicin and doxorubicin (Mross et al., 1999).

Physical Properties Analysis

Information on the physical properties of Dexverapamil, such as solubility and self-association in aqueous solutions, is discussed to a limited extent. It exhibits self-association in aqueous solution, which is believed to be due to the self-association of cationic Dexverapamil (Surakitbanharn et al., 1995).

科学研究应用

癌症治疗调节

  1. 结直肠癌

    一项研究调查了地昔卡朴(dexverapamil)作为晚期结直肠癌化疗方案的疗效。该试验涉及将高剂量口服他莫昔芬和地昔卡朴与阿霉素结合,以靶向P-糖蛋白来调节药物耐药性。然而,尽管组织学上显示高水平的P-糖蛋白并且给予潜在的化疗敏感剂,该研究并未成功地避开结直肠癌的化疗耐药性,(Weinländer等,2005年)。

  2. 急性髓系白血病

    地昔卡朴被评估为急性髓系白血病中的耐药修饰剂,它被添加到DA化疗(多柔红霉素,阿糖胞苷)中。这项小型研究观察到一些患者完全缓解,表明地昔卡朴在克服急性髓系白血病耐药性方面可能发挥作用,尽管结果表明需要进一步评估(Pirker et al., 2006)

  3. 淋巴瘤

    在涉及霍奇金病和非霍奇金淋巴瘤对EPOCH化疗耐药的研究中,地昔卡朴被引入作为治疗方案的一部分。这项对照试验表明,作为P-糖蛋白抑制剂的地昔卡朴可能在淋巴瘤的临床药物耐药性中发挥作用,暗示这些患者中MDR-1和非MDR-1机制的重要性(Wilson et al., 2006)

  4. 乳腺癌

    一项研究探讨了口服地昔卡朴与表阿霉素结合治疗对表阿霉素耐药的转移性乳腺癌患者。地昔卡朴的添加是可行的,并在一些病例中显示出将进行性疾病转变为部分缓解的潜力,表明其在克服乳腺癌治疗中的药物耐药性可能发挥作用(Thürlimann等,2006年)

P-糖蛋白抑制剂

  1. P-gp抑制剂的代际: 地昔卡朴被确定为第二代更具特异性的P-糖蛋白(P-gp)抑制剂之一,副作用更少。这些抑制剂已在癌症治疗中作为潜在的多药耐药逆转剂进行了广泛研究。然而,这些试验在很大程度上未能证明治疗效果的改善,导致在P-gp抑制方面开发新策略(Palmeira et al., 2012)

未来方向

Orally administrated Dexverapamil has shown potential beneficial effects on -cell preservation in new-onset type 1 diabetes . Furthermore, observational data suggest a reduced risk of type 2 diabetes development . More research is needed to fully understand the potential of Dexverapamil in these areas.

属性

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTNSNPWRIOYBX-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009404
Record name Dexverapamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexverapamil

CAS RN

38321-02-7
Record name (R)-Verapamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38321-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexverapamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038321027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexverapamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexverapamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-3-(3,4-dimethoxyphenyl)-6-[(5,6-dimethoxyphenethyl)methylamino]hexane-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.963
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXVERAPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR5PYD126V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Verapamil hydrochloride was added to a solution of 25% deuterated sulfuric acid in deuterated water (v/v) and deuterated methanol. The solution was stirred for 140 hours at 90° C. The pH was adjusted to 12.0 and the mixture extracted with ethyl acetate. The combined ethyl acetate extracts were washed with water, dried over magnesium sulfate and evaporated to yield a viscous oil. This oil was dissolved in ether and ethereal hydrochloride was added to precipitate the hydrochloride salt. The salt was collected by filtration and crystallized from ethyl acetate to obtain deuterated verapamil as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
deuterated sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
deuterated methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In carrying out this synthesis, the following materials were used. Homovanillyl alcohol, Aldrich, 99%, Cat. No. 148830-10G, Batch No. 19516EO; potassium carbonate, Aldrich, 99%; triethylamine, Aldrich, 99.5%, Cat. No. 471283-500 mL, Batch No. 04623HD; methanesulfonyl chloride, Aldrich, 99.5%, Cat. No. 471259-500 mL, Batch No. 13209KC; 3,4-dimethoxyphenylacetonitrile, Aldrich, Cat. No. 126349-100G, Batch No. 08011BD; 2-iodopropane, Aldrich, 99%, Cat. No. 148938-100G, Batch #, 03604DD; diisopropylamine, redistilled, Aldrich, 99.95%, Cat. No. 386464-100 mL, Batch #00944TD; butyllithium, 1.6 M solution in hexanes, Aldrich, Cat. No. 186171-100 mL, Batch #20709PD; 3-bromo-1-propanol, Aldrich, 97%, Cat. No. 167169-25G, Batch No. 0901DE; dichloromethane, Aldrich, Cat. No. 270997-2L, Batch #: 00434 KD; sodium triacetoxyborohydride, Aldrich, 95%, Cat. No. 316393-25G, Batch No. 07920LD; N,N-diisopropylethylamine, Aldrich, Cat. No. 387649-100 mL, Batch No. 06448PC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Weighed quantities of verapamil hydrochloride and Eudragit L100 were mixed in a blender. The mass was granulated using molten compritol. Granules of verapamil thus obtained were further blended using Kollidon SR and lactose, lubricated using magnesium stearate and compressed into tablets.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexverapamil
Reactant of Route 2
Reactant of Route 2
Dexverapamil
Reactant of Route 3
Reactant of Route 3
Dexverapamil
Reactant of Route 4
Reactant of Route 4
Dexverapamil
Reactant of Route 5
Reactant of Route 5
Dexverapamil
Reactant of Route 6
Reactant of Route 6
Dexverapamil

Citations

For This Compound
1,210
Citations
WH Wilson, C Jamis-Dow, G Bryant, FM Balis… - Journal of clinical …, 1995 - ascopubs.org
… of dexverapamil and nor-dexverapamil within the effective range for Pgp inhibition in vitro. Although dexverapamil increased the … Dexverapamil should be considered for further study. …
Number of citations: 106 ascopubs.org
WH Wilson, SE Bates, A Fojo, G Bryant… - Journal of clinical …, 1995 - ascopubs.org
PURPOSE Overexpression of the multidrug resistance gene (mdr-1) is present in up to 60% of relapsed lymphomas. To study its role in lymphomas, we conducted a controlled trial of …
Number of citations: 140 ascopubs.org
E Warner, D Hedley, I Andrulis, R Myers… - Clinical cancer research …, 1998 - AACR
The purpose of this study is to evaluate whether metastatic breast cancer that has progressed on an anthracycline-containing drug regimen will subsequently respond to that identical …
Number of citations: 65 aacrjournals.org
RJ Motzer, P Lyn, P Fischer, P Lianes… - Journal of clinical …, 1995 - ascopubs.org
… Dexverapamil was added to subsequent cycles after resistance had been demonstrated. Dexverapamil treatment was begun 18 hours before day 1 of vinblastine administration and …
Number of citations: 101 ascopubs.org
M Lehnert, K Mross, J Schueller, B Thuerlimann… - British journal of …, 1998 - nature.com
… was significantly reduced by dexverapamil (mean 2968 vs … dexverapamil and its major metabolite nor-dexverapamil were 1.2 and 1.5 microM respectively. The addition of dexverapamil …
Number of citations: 47 www.nature.com
G Weinländer, G Kornek, M Raderer, M Hejna… - Journal of cancer …, 1997 - Springer
… Treatment consisted of 80 mg tamoxifen twice daily on days 1-9, oral dexverapamil every … in 40%), and mild and reversible dexverapamil-related cardiovascular sideeffects, specifically …
Number of citations: 37 link.springer.com
GH Mickisch, MA Noordzij, A Gaast… - Journal of cancer …, 1995 - Springer
… own control, dexverapamil and dexamethasone … of dexverapamil of at least 2400 mg/day with peak serum levels reaching, in some cases, approximately 8 μM (the sum of dexverapamil …
Number of citations: 35 link.springer.com
Y Surakitbanharn, R McCandless, JF Krzyzaniak… - Journal of …, 1995 - Elsevier
… The pK a and intrinsic solubility of monomeric dexverapamil … The solubility of dexverapamil below pH 7.0 was higher than … self‐association of cationic dexverapamil. The apparent pK a …
Number of citations: 32 www.sciencedirect.com
B Thürlimann, N Kröger, J Greiner, K Mross… - Journal of cancer …, 1995 - Springer
… was to evaluate feasibility and activity of combining oral dexverapamil, a second-generation … and schedule but supplemented with oral dexverapamil. Dexverapamil was given at 300 mg …
Number of citations: 17 link.springer.com
F Pea, D Damiani, M Michieli, A Ermacora… - European journal of …, 1999 - Springer
Objective: To determine the effect of the coadministration of the multidrug resistance (MDR) modulators cyclosporin A (CyA) alone or plus dexverapamil (D-Ver) on idarubicin (IDA) …
Number of citations: 21 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。